molecular formula C22H22F3N3O3 B4217802 Methyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4217802
M. Wt: 433.4 g/mol
InChI Key: QGQLQTRCQCZBFJ-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a trifluoromethyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol

Uniqueness

Methyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its combination of a pyrimidine ring with a trifluoromethyl group and a dimethylphenyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Properties

IUPAC Name

methyl 4-(2,5-dimethylphenyl)-2-oxo-6-[[4-(trifluoromethyl)anilino]methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3/c1-12-4-5-13(2)16(10-12)19-18(20(29)31-3)17(27-21(30)28-19)11-26-15-8-6-14(7-9-15)22(23,24)25/h4-10,19,26H,11H2,1-3H3,(H2,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQLQTRCQCZBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C(=C(NC(=O)N2)CNC3=CC=C(C=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Methyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Methyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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